

Technical Guide: Phytochemical Profiling and Isolation of 2',5,6',7-Tetrahydroxyflavanone

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Compound of Interest

Compound Name: 2',5,6',7-Tetrahydroxyflavanone

CAS No.: 80604-16-6

Cat. No.: B1583472

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Executive Summary & Chemical Identity[1]

2',5,6',7-Tetrahydroxyflavanone is a rare, bioactive flavanone aglycone primarily localized in the roots of *Scutellaria* species. Unlike the more abundant flavones (baicalein, wogonin) found in these plants, this compound possesses a saturated C2-C3 bond and a distinctive 2',6'-dihydroxylation pattern on the B-ring. This specific substitution pattern confers unique lipophilicity and binding affinities, particularly in the context of PCSK9 inhibition and anti-thrombotic activity.

Chemical Synonyms:

- 5,7,2',6'-Tetrahydroxyflavanone (IUPAC numbering equivalence)
- (2S)-2',5,6',7-Tetrahydroxyflavanone (Stereoisomer often found in nature)[1]
- CAS Registry Number: 80604-16-6[2][3]
- Molecular Formula:

[4][5]

- Molecular Weight: 288.25 g/mol

Natural Sources and Distribution[6][7]

While ubiquitous in the Lamiaceae family, the accumulation of **2',5,6',7-tetrahydroxyflavanone** is highly specific to the root tissues of the genus *Scutellaria*.

Primary Source: *Scutellaria baicalensis* (Huang Qin)

The dried root of *S. baicalensis* is the most commercially viable source. The compound resides in the lipophilic fraction of the root extract, often co-eluting with skullcapflavone II and other methoxylated flavones.

Secondary Sources

- *Scutellaria lateriflora* (American Skullcap): Found in aerial parts, though in lower concentrations than in *S. baicalensis* roots.
- *Oroxylum indicum* (Midnight Horror): Isolated from the stem bark, where it co-occurs with oxoxylin A and chrysin.[6]
- *Scutellaria platystegia*: Identified in the chloroform fraction of the aerial parts.

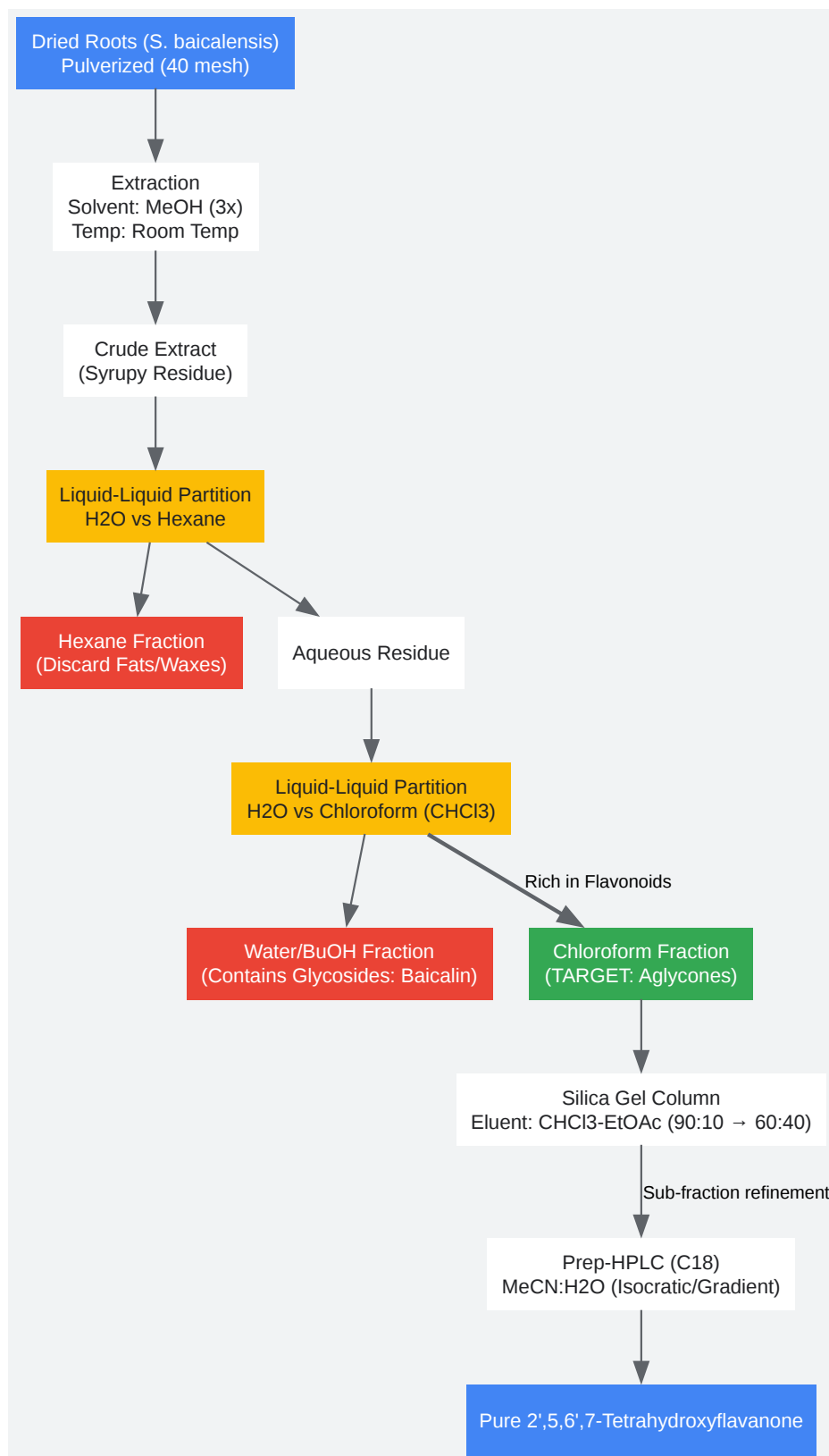
Table 1: Comparative Abundance in Natural Matrices

Source Plant	Tissue	Extraction Fraction	Primary Co-Constituents
<i>S. baicalensis</i>	Root (Radix)	Chloroform (High yield)	Baicalein, Wogonin, Skullcapflavone II
<i>S. lateriflora</i>	Aerial Parts	95% Ethanol	Baicalin, Lateriflorin
<i>O. indicum</i>	Stem Bark	Ethyl Acetate/CHCl ₃	Oroxoylin A, Chrysin
<i>S. platystegia</i>	Aerial Parts	Chloroform	5,7,2'-trihydroxy-8,6'-dimethoxyflavone

Extraction and Isolation Protocol

Expert Insight: The critical error in isolating this compound is relying on aqueous or highly polar fractions (e.g., n-Butanol). **2',5,6',7-Tetrahydroxyflavanone** is an aglycone with significant lipophilicity due to the lack of glycosylation and the intramolecular hydrogen bonding between the 5-OH and 4-keto group. It partitions almost exclusively into Chloroform (CHCl₃) or Dichloromethane (DCM).

Workflow Diagram



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Figure 1: Step-by-step fractionation workflow targeting lipophilic flavanone aglycones.

Detailed Methodology

Step 1: Crude Extraction

- Macerate 1.0 kg of dried, ground *S. baicalensis* roots in 5.0 L of Methanol (MeOH) at room temperature for 24 hours. Repeat 3 times.
- Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain a crude methanolic extract.

Step 2: Liquid-Liquid Fractionation (The Critical Split)

- Suspend the crude extract in 1.0 L of distilled water.
- Defatting: Partition with n-Hexane (1.0 L x 3). Discard the hexane layer (contains lipids/waxes).
- Target Extraction: Partition the aqueous residue with Chloroform (CHCl₃) (1.0 L x 3).
 - Note: The CHCl₃ layer will turn yellow/orange. This contains the target **2',5,6',7-tetrahydroflavanone**, along with wogonin and baicalein.[\[1\]](#)
- (Optional) The remaining aqueous layer can be extracted with n-Butanol to recover glycosides (Baicalin), but the target is in the CHCl₃.

Step 3: Chromatography

- Stationary Phase: Silica Gel 60 (230–400 mesh).
- Mobile Phase: Gradient of Chloroform:Ethyl Acetate.[\[7\]](#)
 - Start: 100:0 CHCl₃
 - Step 1: 90:10 (Elutes highly non-polar methoxy-flavones)
 - Step 2: 80:20
 - Step 3: 60:40 (Target compound typically elutes here)

- TLC Monitoring: Use Silica plates developed in Toluene:Ethyl Formate:Formic Acid (5:4:1). Visualize under UV 254/366 nm. The target appears as a dark spot (quenching) under 254 nm and may fluoresce under 366 nm depending on pH.

Step 4: Final Purification (HPLC)

For >98% purity required for bioassays:

- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m, 250 x 10 mm).
- Solvent System: Acetonitrile (MeCN) : Water (H₂O) + 0.1% Formic Acid.
- Method: Isocratic 35% MeCN or Gradient 20% \rightarrow 60% MeCN over 40 mins.
- Detection: UV at 280 nm (Flavanone characteristic absorption).

Identification and Characterization

To validate the isolate, compare spectral data against the following standard parameters.

1. UV-Vis Spectroscopy (MeOH):

- Band II (Benzoyl): \sim 290 nm (Dominant in flavanones).
- Band I (Cinnamoyl): often a shoulder or weak peak around 330 nm.
- Shift Reagents:
 - +AlCl₃: Bathochromic shift indicates 5-OH or ortho-dihydroxyls (catechol moiety at 2',6' is sterically hindered but may show complexation).

2. Mass Spectrometry (ESI-MS):

- Positive Mode [M+H]⁺: m/z 289
- Negative Mode [M-H]⁻: m/z 287
- Fragmentation: Loss of B-ring fragments via Retro-Diels-Alder (RDA) cleavage is characteristic.

3. Nuclear Magnetic Resonance (NMR) - Key Signals:

- C-Ring (Flavanone Skeleton):
 - H-2: dd (doublet of doublets) at ~5.6 ppm.
 - H-3ax/eq: Two multiplets at ~2.8–3.1 ppm.
- A-Ring:
 - H-6, H-8: Meta-coupled doublets (~5.9–6.0 ppm) if 5,7-OH are present.
- B-Ring (2',6'-Substitution):
 - Look for symmetry if 2' and 6' are identical. H-3' and H-5' will appear equivalent, and H-4' distinct.
 - Crucial Check: The absence of the C2-C3 double bond signal (singlet at ~6.6 ppm seen in flavones) confirms the flavanone structure.

Pharmacological Significance

Recent research highlights **2',5,6',7-tetrahydroxyflavanone** as a potent modulator of lipid metabolism and bacterial resistance.

Mechanism of Action: PCSK9 Inhibition

The compound suppresses Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA expression.^{[8][9]} PCSK9 normally degrades LDL receptors; by inhibiting PCSK9, this flavanone increases the recycling of LDLR to the cell surface, thereby lowering serum LDL-C.



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Figure 2: Mechanism of action for lipid-lowering activity via the SREBP-1/PCSK9 axis.

Antibacterial Activity[7][11][12]

- Target: Gram-positive bacteria (e.g., Staphylococcus aureus).[7]
- MIC: 125–250 µg/mL (Moderate activity).[7]
- Synergy: Often acts synergistically with other Scutellaria flavones to disrupt bacterial cell membranes.

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